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Compound of Interest

Compound Name: 4-Iodo-2-methoxy-5-nitroaniline

Cat. No.: B13050643

Get Quote

Executive Summary
4-Iodo-2-methoxy-5-nitroaniline (CAS: 1381907-39-8) represents a "privileged scaffold" in

modern medicinal chemistry. Unlike its fluoro- or bromo-analogs, the presence of the iodine

atom confers superior reactivity in palladium-catalyzed cross-coupling reactions (Suzuki,

Sonogashira, Buchwald-Hartwig), often proceeding under milder conditions with higher

turnover frequencies.

Combined with the ortho-methoxy and meta-nitro functionalities, this building block offers

orthogonal reactivity handles:

Iodine: Site-selective Pd-catalyzed coupling (reacts preferentially over Br/Cl).

Nitro: Precursor to amines for cyclization (benzimidazoles, quinoxalines).

Amine: Nucleophilic handle for amide coupling or heterocycle formation.

This guide details the strategic application of this compound in synthesizing functionalized

indoles and benzimidazoles, scaffolds critical to kinase inhibitor discovery (e.g., EGFR, VEGFR

targets).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b13050643#bc-rfq
https://www.benchchem.com/product/b13050643/docs?utm_src=pdf-body#application-note-high-value-heterocyclic-synthesis-using-4-iodo-2-methoxy-5-nitroaniline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13050643?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Profile & Reactivity Landscape
Property Specification Strategic Implication

Molecular Formula Highly functionalized core.

Molecular Weight 294.05 g/mol

Ideal fragment size (<300 Da)

for Fragment-Based Drug

Design (FBDD).

C-I Bond Weak (~53 kcal/mol)
Primary Activation Site: Rapid

oxidative addition by Pd(0).

Nitro Group Electron-Withdrawing

Activates the ring for

nucleophilic aromatic

substitution (

) if F/Cl were present; here, it

accelerates Pd-insertion into

C-I.

Methoxy Group Electron-Donating

Modulates solubility and

lipophilicity; often mimics the

"hinge-binding" motif in kinase

inhibitors.

Strategic Application I: Indole Synthesis via
Sonogashira Coupling
The most powerful application of this building block is the rapid construction of 2-substituted

indoles. The iodine atom allows for a Sonogashira coupling with terminal alkynes, followed by a

base-mediated cyclization. This route is superior to the Fischer Indole synthesis for generating

diverse libraries of kinase inhibitors.

Mechanistic Pathway
The workflow involves two distinct steps that can often be telescoped into a "one-pot"

procedure.
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Caption: Pathway for converting the iodo-aniline core into a 2-substituted indole scaffold.

Detailed Protocol: Synthesis of 2-Phenyl-7-methoxy-4-
nitroindole
Objective: Couple phenylacetylene with 4-Iodo-2-methoxy-5-nitroaniline and cyclize to the

indole core.

Reagents:

Substrate: 4-Iodo-2-methoxy-5-nitroaniline (1.0 equiv, 294 mg, 1.0 mmol)

Alkyne: Phenylacetylene (1.2 equiv, 122 mg)

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (

) (0.05 equiv)

Co-Catalyst: Copper(I) Iodide (CuI) (0.02 equiv)

Base: Triethylamine (

) (3.0 equiv)

Solvent: Anhydrous DMF (5 mL) or THF (degassed)

Step-by-Step Methodology:

Setup (Inert Atmosphere):

Flame-dry a 25 mL Schlenk flask or microwave vial.

Add the Substrate,

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b13050643/docs?utm_src=pdf-body-img#application-note-high-value-heterocyclic-synthesis-using-4-iodo-2-methoxy-5-nitroaniline
https://www.benchchem.com/product/b13050643/docs?utm_src=pdf-body#application-note-high-value-heterocyclic-synthesis-using-4-iodo-2-methoxy-5-nitroaniline
https://www.benchchem.com/product/b13050643/docs?utm_src=pdf-body#application-note-high-value-heterocyclic-synthesis-using-4-iodo-2-methoxy-5-nitroaniline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13050643?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


, and CuI to the flask.

Seal and purge with Argon or Nitrogen for 3 cycles (Vacuum/Gas). Crucial: Oxygen

poisons the Sonogashira cycle and promotes alkyne homocoupling (Glaser coupling).

Solvent & Reagent Addition:

Add anhydrous DMF via syringe.

Add

followed by Phenylacetylene dropwise.

Note: The solution typically turns dark brown/black upon catalyst activation.

Reaction:

Stir at Room Temperature for 2–4 hours.

Why RT? The C-I bond is highly reactive. Heating (>60°C) may cause decomposition or

side reactions due to the nitro group.

Monitoring: Check TLC (Hexane/EtOAc 3:1). The starting material (

) should disappear; a fluorescent blue/green spot (alkynyl aniline) appears.

Cyclization (Indole Formation):

Option A (Spontaneous): Often, the electron-withdrawing nitro group promotes

spontaneous cyclization upon heating to 60–80°C for 2 hours after the coupling is

complete.

Option B (Catalytic): If cyclization is slow, add 5 mol%

or additional CuI and heat to 80°C.

Workup:

Dilute with EtOAc (30 mL) and wash with water (3 x 10 mL) to remove DMF.
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Wash with Brine, dry over

, and concentrate.

Purification:

Flash Column Chromatography (

). Gradient: 0-30% EtOAc in Hexanes.

Yield Expectation: 75–85%.[1]

Strategic Application II: Benzimidazole Synthesis
(EGFR Kinase Core)
For Third-Generation EGFR inhibitors (e.g., Osimertinib analogs), the benzimidazole or

quinoxaline core is essential. The nitro group is reduced to an amine, creating a diamine that

reacts with aldehydes.

Mechanistic Pathway
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Caption: Synthesis of the benzimidazole core, preserving the Iodine for late-stage

diversification.

Critical Consideration: Chemoselectivity
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Problem: Hydrogenation (

, Pd/C) often causes de-iodination (replacing I with H), destroying the handle.

Solution: Use Iron/Ammonium Chloride (

) or Tin(II) Chloride (

) for reduction. These methods reduce the Nitro group while preserving the C-I bond.

Protocol: Nitro Reduction Preserving Iodine
Dissolve 4-Iodo-2-methoxy-5-nitroaniline (1 mmol) in EtOH/Water (4:1, 10 mL).

Add Ammonium Chloride (5.0 equiv) and Iron Powder (5.0 equiv, 325 mesh).

Heat to reflux (80°C) with vigorous stirring for 1–2 hours.

Filter hot through Celite to remove Iron sludge.

Concentrate the filtrate. The resulting diamine is air-sensitive (oxidation to purple/black

solids); use immediately in the next cyclization step.

Troubleshooting & Optimization Guide
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Issue Probable Cause Corrective Action

Low Yield (Sonogashira)
Glaser Coupling

(Homocoupling of alkyne)

Ensure strict

exclusion. Degas solvents

thoroughly. Add alkyne slowly.

De-iodination
Over-reduction during Nitro

reduction

Avoid Pd/C +

. Switch to Fe/AcOH or

/HCl.

Insolubility Planar aromatic stacking

Use DMF or DMAc as solvent.

Mild heating (40°C) helps

dissolution.

Catalyst Poisoning Free amine coordination to Pd

Use a bidentate ligand (e.g.,

dppf) or increase catalyst

loading to 5-10 mol%.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pdf.benchchem.com [pdf.benchchem.com]

2. 2-Methoxy-4-nitroaniline - Wikipedia [en.wikipedia.org]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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